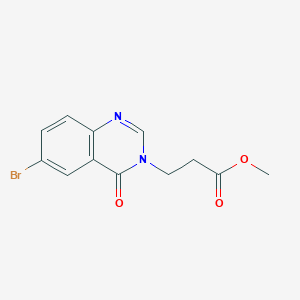

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

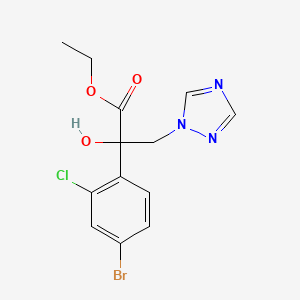

“Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate”, also known as MOQP, is an organic compound with the molecular formula C12H11BrN2O3 . It has a molecular weight of 311.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 . This indicates that the compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-oxo-1,3-diazinane ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 311.13 .Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have been recognized for their potential in cancer treatment due to their ability to inhibit various kinases involved in tumor growth and metastasis. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate, with its quinazoline core, may serve as a scaffold for synthesizing compounds with strong EGFR inhibitory activity, which is crucial in the treatment of cancers like non-small cell lung carcinoma .

Antimicrobial Potential

The structural motif of quinazoline is known to exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound could be used to develop new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Enzyme Inhibition

Quinazoline derivatives can act as competitive inhibitors for various enzymes. The bromo and methyl ester groups on the quinazoline nucleus of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate might enhance its binding affinity to target enzymes, potentially leading to the development of novel enzyme inhibitors for therapeutic use .

Neuroprotective Agents

Research has indicated that quinazoline derivatives can have neuroprotective effects. This compound could be explored for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .

Anti-inflammatory Agents

The anti-inflammatory properties of quinazoline derivatives make them candidates for the treatment of chronic inflammatory diseases. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate could be investigated for its potential to inhibit the production of pro-inflammatory cytokines and mediators .

Antioxidant Properties

Oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegeneration. Quinazoline derivatives can act as antioxidants, scavenging free radicals and reducing oxidative damage. This compound’s unique structure may contribute to its antioxidant capacity .

Antidiabetic Activity

Quinazoline derivatives have shown promise in the management of diabetes by modulating blood glucose levels. The specific interactions of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate with biological targets involved in glucose metabolism could be explored for antidiabetic drug development .

Chemical Synthesis and Drug Design

The quinazoline ring system is a versatile scaffold in medicinal chemistry. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can be used as a building block for the synthesis of a wide range of biologically active molecules, aiding in the design of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPYEJQPPVEXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | |

CAS RN |

1094550-51-2 |

Source

|

| Record name | methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)

![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)

![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)

![2,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571745.png)

![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)